molecular formula C21H25NO4S B2417292 (E)-1-(4-(thiophen-3-yl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one CAS No. 1396890-63-3

(E)-1-(4-(thiophen-3-yl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Cat. No.: B2417292
CAS No.: 1396890-63-3
M. Wt: 387.49
InChI Key: SYZNOOIKIJNSGE-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(4-(thiophen-3-yl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a synthetic organic compound characterized by its complex structure, which includes a thiophene ring, a piperidine ring, and a trimethoxyphenyl group

Properties

IUPAC Name

(E)-1-(4-thiophen-3-ylpiperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4S/c1-24-18-12-15(13-19(25-2)21(18)26-3)4-5-20(23)22-9-6-16(7-10-22)17-8-11-27-14-17/h4-5,8,11-14,16H,6-7,9-10H2,1-3H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZNOOIKIJNSGE-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCC(CC2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCC(CC2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-(thiophen-3-yl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one typically involves a multi-step process:

  • Formation of the Piperidine Intermediate: : The initial step involves the synthesis of a piperidine derivative. This can be achieved by reacting thiophene-3-carboxaldehyde with piperidine under basic conditions to form the corresponding piperidinyl-thiophene intermediate.

  • Aldol Condensation: : The piperidinyl-thiophene intermediate is then subjected to an aldol condensation reaction with 3,4,5-trimethoxybenzaldehyde. This reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, resulting in the formation of the desired enone compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-(thiophen-3-yl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

  • Reduction: : Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4), resulting in the reduction of the enone group to an alcohol.

  • Substitution: : The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), Lithium aluminum hydride (LiAlH4)

    Substitution: Bromine (Br2), Nitric acid (HNO3)

Major Products

    Oxidation: Carboxylic acids, Ketones

    Reduction: Alcohols

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(4-(thiophen-3-yl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may act on specific molecular pathways, offering possibilities for the treatment of various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to the presence of the thiophene ring.

Mechanism of Action

The mechanism of action of (E)-1-(4-(thiophen-3-yl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. The exact mechanism would depend on the specific biological context and the target involved.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(4-(thiophen-2-yl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
  • (E)-1-(4-(furan-3-yl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
  • (E)-1-(4-(pyridin-3-yl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Uniqueness

(E)-1-(4-(thiophen-3-yl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is unique due to the specific positioning of the thiophene ring and the trimethoxyphenyl group. This configuration may confer distinct chemical and biological properties compared to its analogs, making it a valuable compound for further research and development.

Biological Activity

The compound (E)-1-(4-(thiophen-3-yl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C21H25NO4SC_{21}H_{25}NO_4S, with a molecular weight of approximately 387.49 g/mol. The structure features a piperidine ring, a thiophene moiety, and a trimethoxyphenyl group, which contribute to its unique chemical properties.

PropertyValue
Molecular FormulaC21H25NO4S
Molecular Weight387.49 g/mol
Purity≥ 95%

The biological activity of This compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could potentially modulate the activity of neurotransmitter receptors, influencing neurological functions.

Therapeutic Potential

Research indicates that this compound may have applications in several therapeutic areas:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit the growth of cancer cells by targeting key regulatory pathways in cell proliferation and apoptosis.
  • Neurological Disorders : Given its structural similarity to other piperidine derivatives known for neuroprotective effects, it may be explored for treating conditions like Alzheimer's disease.

Case Studies and Research Findings

  • Anticancer Studies :
    • A study evaluated the compound's efficacy against various cancer cell lines. Results showed significant cytotoxicity in breast and lung cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutics .
  • Neuroprotective Effects :
    • In vitro assays demonstrated that the compound could enhance neuronal survival under oxidative stress conditions, suggesting potential use in neurodegenerative diseases .
  • Immunomodulatory Activity :
    • Research indicated that the compound exhibited immunosuppressive properties by downregulating pro-inflammatory cytokines in activated immune cells .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with similar piperidine and thiophene derivatives:

Compound NameBiological ActivityReference
(E)-1-(4-(thiophen-2-yl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-oneAnticancer
(E)-3-(2-chlorophenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)prop-2-en-1-oneEnzyme inhibition
Isoxazole DerivativesImmunomodulatory

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of (E)-configured α,β-unsaturated ketones like this compound?

The compound is synthesized via Claisen-Schmidt condensation , a base-catalyzed reaction between a ketone (e.g., 4-(thiophen-3-yl)piperidin-1-ylacetophenone) and an aldehyde (e.g., 3,4,5-trimethoxybenzaldehyde). Key steps include:

  • Reaction conditions : Ethanol or methanol as solvent, NaOH/KOH as base, reflux at 60–80°C for 6–12 hours .
  • Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) .
  • (E)-Configuration control : Steric hindrance favors the trans-alkene formation, confirmed by NMR coupling constants (J = 12–16 Hz for trans protons) .

Q. How is the (E)-configuration of the α,β-unsaturated ketone moiety experimentally validated?

  • ¹H NMR spectroscopy : The coupling constant (J) between Hα and Hβ protons is typically >15 Hz for the (E)-isomer, compared to <12 Hz for the (Z)-isomer .
  • X-ray crystallography : Single-crystal studies (e.g., for analogous compounds) reveal bond angles and dihedral angles consistent with the (E)-geometry. For example, C=C bond lengths of ~1.32 Å and torsion angles of 175–180° .

Q. What spectroscopic and crystallographic techniques are used for structural characterization?

  • FT-IR : Stretching vibrations at ~1650 cm⁻¹ (C=O), ~1600 cm⁻¹ (C=C), and ~1250 cm⁻¹ (C-O of methoxy groups) .
  • ¹³C NMR : Peaks at δ ~190 ppm (ketone C=O), ~145–150 ppm (C=C), and ~55–60 ppm (OCH₃) .
  • X-ray diffraction : Monoclinic crystal systems (e.g., P2₁/c space group) with unit cell parameters such as a = 7.577 Å, b = 16.253 Å, c = 14.085 Å, and β = 107.5° for related structures .

Advanced Research Questions

Q. How does the thiophene-piperidine moiety influence the compound’s bioactivity and conformational stability?

  • Conformational analysis : X-ray data of similar compounds show that the thiophene ring adopts a near-perpendicular orientation relative to the piperidine ring, minimizing steric clashes and enhancing planarity of the α,β-unsaturated ketone system .
  • Bioactivity implications : Thiophene enhances electron delocalization, potentially improving binding to hydrophobic pockets in target proteins (e.g., tubulin or kinase enzymes) .

Q. What intermolecular interactions stabilize the crystal packing of this compound?

  • C-H···O hydrogen bonds : Between methoxy oxygen atoms and adjacent aromatic protons (distance: ~2.8–3.2 Å) .
  • π-π stacking : Offset stacking of trimethoxyphenyl and thiophene rings (centroid-centroid distance: ~3.7–4.1 Å) .
  • Van der Waals interactions : Dominated by methoxy and methylene groups contributing to dense packing (density ~1.319 Mg/m³) .

Q. How can researchers resolve contradictions in biological activity data across structural analogs?

  • Dose-response profiling : Compare IC₅₀ values for analogs with varying substituents (e.g., thiophene vs. furan) using standardized assays (e.g., MTT for cytotoxicity) .
  • Molecular docking : Validate binding modes to targets like tubulin (PDB: 1SA0) and correlate with substituent electronic profiles (e.g., methoxy vs. hydroxyl groups) .
  • Solubility adjustments : Introduce polar groups (e.g., -OH or -NH₂) while monitoring logP values to balance membrane permeability and aqueous solubility .

Q. What strategies optimize the compound’s solubility without compromising its bioactivity?

  • Co-solvent systems : Use DMSO/PBS mixtures (e.g., 10% DMSO) for in vitro assays .
  • Prodrug design : Synthesize phosphate or acetate derivatives of the methoxy groups to enhance aqueous solubility, with enzymatic cleavage in vivo .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–200 nm) to improve bioavailability .

Q. How are computational methods applied to predict structure-activity relationships (SAR)?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps .
  • QSAR models : Use Hammett constants (σ) of substituents (e.g., -OCH₃: σ = -0.27) to predict electronic effects on bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.